Methyl 4-(4-cyanophenyl)-2-fluorobenzoate
Description
Significance of Biphenyl (B1667301) Motifs in Functional Materials and Synthetic Precursors
The biphenyl motif, consisting of two connected phenyl rings, is a prevalent structural unit in a multitude of natural and synthetic compounds. semanticscholar.orgwikipedia.org This arrangement is not merely a structural linker but an active component that imparts valuable properties. As a "privileged scaffold," the biphenyl core is frequently found in biologically active molecules and is a key component in medicinal chemistry. semanticscholar.org The rotation between the two phenyl rings allows for conformational flexibility, which is crucial for binding to biological targets.
In materials science, the biphenyl structure is integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. nih.govlibretexts.org Biphenyls serve as a rigid core that promotes the formation of ordered phases, a key characteristic of liquid crystals. nih.govlibretexts.org Furthermore, biphenyl derivatives are important precursors in organic synthesis. acs.org The palladium-catalyzed Suzuki-Miyaura coupling reaction is a highly efficient and widely used method for synthesizing both symmetrical and unsymmetrical biaryl compounds, highlighting the importance of biphenyls as synthetic targets and intermediates. semanticscholar.orgnih.govgre.ac.ukrsc.org
The Role of Fluorine and Cyano Substituents in Modulating Aromatic System Reactivity
The introduction of fluorine and cyano groups onto an aromatic ring dramatically alters its chemical and physical properties. numberanalytics.comrsc.org Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect. numberanalytics.comstackexchange.com This effect can lower the energy of the highest occupied molecular orbital (HOMO), increase the HOMO-LUMO gap, and enhance the metabolic stability and lipophilicity of a molecule, making fluorinated aromatics highly valuable in drug development and materials science. numberanalytics.comnumberanalytics.com The presence of fluorine can also influence crystal packing through C–F…π interactions and can increase resistance to oxidation. numberanalytics.commdpi.comdntb.gov.ua While typically a poor leaving group in S_N2 reactions, fluorine's strong inductive effect stabilizes the intermediate Meisenheimer complex in nucleophilic aromatic substitution (S_NAr), often making fluoroaromatics more reactive in these specific reactions. stackexchange.com
The cyano (-C≡N) group is also strongly electron-withdrawing, primarily through a combination of inductive and resonance effects. It is a linear, sterically undemanding group that can participate in dipole-dipole interactions and hydrogen bonding. In materials science, particularly in liquid crystals, the cyano group's large dipole moment is instrumental in creating materials with high dielectric anisotropy, a property essential for the operation of liquid crystal displays (LCDs). sci-hub.se In synthetic chemistry, the cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functionalities. acs.org The combined presence of fluoro and cyano substituents can significantly increase the inversion barriers and aromatic character of ring systems. rsc.org
Positioning Methyl 4-(4-cyanophenyl)-2-fluorobenzoate within the Context of Multifunctional Organic Building Blocks
This compound is a prime example of a multifunctional organic building block, integrating several key structural motifs into a single molecule. cymitquimica.comsinfoobiotech.com Its structure features a biphenyl core, which provides rigidity and a foundation for applications in materials like liquid crystals. wikipedia.orgnih.gov This core is functionalized with three distinct groups—a methyl ester, a fluorine atom, and a cyano group—each conferring specific properties and synthetic potential.
The fluorine atom at the 2-position and the cyano group at the 4'-position act as powerful electronic modulators, influencing the charge distribution and reactivity of the entire biphenyl system. rsc.orgnumberanalytics.com The methyl ester at the 4-position provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. This strategic combination of functional groups makes this compound a highly valuable intermediate for synthesizing more complex molecules with tailored properties for use in liquid crystals, pharmaceuticals, and other advanced materials. sci-hub.senih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1365272-59-8 | cymitquimica.com |
| Molecular Formula | C₁₅H₁₀FNO₂ | cymitquimica.comsinfoobiotech.com |
| Molecular Weight | 255.24 g/mol | cymitquimica.comsinfoobiotech.com |
| Synonyms | Methyl 4'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate; [1,1'-Biphenyl]-4-carboxylic acid, 4'-cyano-3-fluoro-, methyl ester | cymitquimica.com |
This interactive table summarizes key data for the title compound. Data is sourced from chemical databases.
Overview of Current Research Trajectories for Complex Fluorinated Benzoate (B1203000) Derivatives
Current research into complex fluorinated benzoate derivatives is vibrant and expanding, driven by the demand for new functional materials and pharmacologically active compounds. numberanalytics.comdntb.gov.ua A significant focus is on the development of novel liquid crystals. The incorporation of fluorine atoms and ester linkages into biphenyl and terphenyl structures allows for precise tuning of mesophase behavior, dielectric anisotropy, and viscosity, which are critical for advanced display technologies like LCDs. libretexts.orgsci-hub.seuptti.ac.in
Synthetic methodologies continue to evolve, with an emphasis on efficient and selective C-F bond formation and C-C bond-forming cross-coupling reactions, such as the Suzuki-Miyaura coupling, to assemble these complex architectures. nih.govrsc.org Researchers are also exploring the use of these fluorinated building blocks in the synthesis of organic semiconductors and fluoropolymers, where the unique electronic properties and high thermal stability imparted by fluorine are highly advantageous. numberanalytics.comnih.gov In medicinal chemistry, the introduction of fluorinated benzoate motifs is a common strategy to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. nih.gov The ongoing development of novel synthetic methods, including biocatalytic approaches, is enabling the creation of increasingly complex and functionally diverse fluorinated molecules for a wide range of applications. acs.org
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| p-hydroxybiphenyl |
| p,p'-dihydroxybiphenyl |
| Polychlorinated biphenyls |
| Methyl 4-fluorobenzoate |
| 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester |
| 2-amino-4-bromo-5-fluorobenzoic acid methyl ester |
| 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester |
| 4-Fluoro-2-methylbenzonitrile |
| 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide |
| 4-((2-Cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide |
| 4'-Methyl-2-cyanobiphenyl |
This table lists the chemical compounds referred to in the text.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-cyanophenyl)-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)13-7-6-12(8-14(13)16)11-4-2-10(9-17)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSGYDVUKPGRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742908 | |
| Record name | Methyl 4'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-59-8 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-cyano-3-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for Methyl 4 4 Cyanophenyl 2 Fluorobenzoate
Retrosynthetic Analysis and Key Disconnection Strategies for the Biphenyl (B1667301) Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This is achieved by breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. For Methyl 4-(4-cyanophenyl)-2-fluorobenzoate, the most logical disconnection is the C-C bond of the biphenyl core. This disconnection strategy simplifies the molecule into two key aromatic fragments.
The primary disconnection splits the biphenyl linkage, leading to two synthons: a 4-methoxycarbonyl-3-fluorophenyl synthon and a 4-cyanophenyl synthon. These idealized fragments can be represented by their corresponding synthetic equivalents, which are actual chemical reagents. A common and effective approach involves a palladium-catalyzed cross-coupling reaction. Therefore, the synthetic equivalents would be a halogenated methyl benzoate (B1203000) derivative and a boronic acid or ester derivative of benzonitrile. Specifically, this leads to two commercially available or readily synthesizable precursors: Methyl 4-bromo-2-fluorobenzoate and (4-cyanophenyl)boronic acid .
Carbon-Carbon Cross-Coupling Approaches for Aryl-Aryl Bond Formation
The formation of the aryl-aryl bond is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. It is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. chemicalbook.comnih.gov
In the synthesis of this compound, the Suzuki-Miyaura coupling would involve the reaction of Methyl 4-bromo-2-fluorobenzoate with (4-cyanophenyl)boronic acid . This reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand | Catalyzes the cross-coupling reaction |
| Ligand (if using Pd(OAc)₂) | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Potassium phosphate (B84403) (K₃PO₄) | Activates the boronic acid and neutralizes the acid generated |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), often with water | Solubilizes reactants and facilitates the reaction |
The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst.
Other Transition Metal-Catalyzed Coupling Reactions for Biphenyl Construction
While the Suzuki-Miyaura coupling is highly effective, other transition metal-catalyzed reactions can also be employed for the construction of the biphenyl core. These include:
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback.
Negishi Coupling: This method utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organohalide. Organozinc reagents are generally more reactive than organoboron compounds but are also more sensitive to air and moisture.
Hiyama Coupling: This involves the coupling of an organosilane with an organohalide in the presence of a palladium catalyst and a fluoride (B91410) source (e.g., TASF or TBAF) to activate the silicon reagent.
The choice of coupling reaction often depends on the availability of starting materials, functional group compatibility, and desired reaction conditions.
Esterification and Functional Group Interconversion Strategies for the Benzoate Moiety
The methyl benzoate moiety of the target molecule is typically introduced through esterification of the corresponding carboxylic acid. In the context of the chosen retrosynthetic pathway, this involves the esterification of 4-bromo-2-fluorobenzoic acid .
A common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.com The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction.
Alternatively, the methyl ester can be formed under milder conditions using reagents like (trimethylsilyl)diazomethane. chemicalbook.com This method is often preferred when the substrate is sensitive to strong acids.
Functional group interconversion (FGI) is a strategy that involves converting one functional group into another. ic.ac.ukimperial.ac.ukyoutube.com In the synthesis of this compound, FGI could be employed, for example, by starting with a molecule containing a different functional group that can be later converted to the methyl ester. However, direct esterification of the readily available 4-bromo-2-fluorobenzoic acid is generally the more straightforward approach. sigmaaldrich.combldpharm.com
Directed Fluorination and Cyanation Methodologies in Aromatic Systems
The introduction of the fluorine and cyano groups at specific positions on the aromatic rings is crucial for the synthesis of the target molecule. These functional groups can either be present in the starting materials or introduced at a later stage through directed functionalization reactions.
Regioselective Introduction of Fluorine onto the Benzoate Ring
The fluorine atom at the 2-position of the benzoate ring exerts a significant electronic and steric influence. The most practical synthetic route starts with a precursor that already contains the fluorine atom in the desired position, such as 4-bromo-2-fluorobenzoic acid sigmaaldrich.combldpharm.com or 4-bromo-2-fluorotoluene , which can be oxidized to the carboxylic acid. chemicalbook.com
However, methods for the regioselective fluorination of aromatic rings exist. Electrophilic fluorinating agents, such as Selectfluor®, can be used to introduce fluorine onto electron-rich aromatic rings. The directing effects of existing substituents on the ring play a crucial role in determining the position of fluorination. masterorganicchemistry.com For instance, an ortho-directing group could be used to guide the fluorine atom to the desired position, followed by subsequent functional group manipulations. The presence of a directing group can enhance the reactivity of the C-H bond ortho to it, facilitating functionalization. acs.org
Table 2: Key Precursors and their Roles
| Precursor | Structure | Role in Synthesis |
| Methyl 4-bromo-2-fluorobenzoate | Br-C₆H₃(F)-COOCH₃ | Key fragment containing the benzoate and fluorine moieties, ready for cross-coupling. chemicalbook.comsigmaaldrich.com |
| (4-cyanophenyl)boronic acid | NC-C₆H₄-B(OH)₂ | Key fragment containing the cyano group, used in Suzuki-Miyaura coupling. nbinno.comscbt.comsigmaaldrich.com |
| 4-bromo-2-fluorobenzoic acid | Br-C₆H₃(F)-COOH | Precursor to the methyl ester via esterification. sigmaaldrich.combldpharm.com |
The cyano group on the second aromatic ring is typically introduced via palladium-catalyzed cyanation of an aryl bromide. rsc.orgnih.govorganic-chemistry.org This reaction often uses a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.gov In the context of the synthesis of this compound, it is more efficient to start with (4-cyanophenyl)boronic acid , which is commercially available. This precursor already contains the required cyano group, thus avoiding a separate cyanation step on the biphenyl core.
Cyanation Techniques for Aryl Systems
The introduction of a cyano group onto an aromatic ring is a pivotal transformation in the synthesis of this compound. This is typically achieved through the cyanation of an aryl halide or a related precursor. Modern organic synthesis offers a variety of methods for this purpose, moving from classical, often harsh conditions to milder, more versatile catalytic systems.
Historically, the Rosenmund-von Braun reaction, which involves the use of a stoichiometric amount of copper(I) cyanide at high temperatures, was a standard method. However, this reaction often requires harsh conditions and can be sensitive to the substrate scope. A significant advancement in this area has been the development of palladium-catalyzed cyanation reactions. These methods offer a more general and milder approach for the introduction of the nitrile functionality.
A common precursor for the synthesis of this compound would be a di-halogenated biphenyl intermediate, which is then selectively cyanated. Alternatively, a Suzuki or other cross-coupling reaction can be employed to form the biphenyl linkage, followed by a cyanation step.
Key to the success of palladium-catalyzed cyanation is the choice of the cyanide source, the palladium catalyst, the ligand, and the reaction conditions. Traditional cyanide sources like sodium or potassium cyanide are highly toxic. Consequently, significant research has been directed towards the use of less toxic alternatives. One such alternative is potassium hexacyanoferrate(II), K4[Fe(CN)6], which is a stable, non-toxic, and inexpensive source of cyanide. organic-chemistry.orgresearchgate.net Another alternative is the use of zinc cyanide, which can be effective in palladium- or nickel-catalyzed reactions. organic-chemistry.org
The choice of ligand is also critical in these transformations. Bulky electron-rich phosphine ligands, such as XPhos, have been shown to be effective in promoting the cyanation of aryl chlorides and fluorosulfates. researchgate.net The use of such ligands can lead to high yields and good functional group tolerance, even with sterically hindered substrates. researchgate.net
A plausible synthetic route to this compound could involve the palladium-catalyzed cyanation of a precursor such as Methyl 4-(4-bromophenyl)-2-fluorobenzoate. The reaction would typically be carried out in a suitable organic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), in the presence of a palladium catalyst, a phosphine ligand, and a cyanide source.
Table 1: Comparison of Cyanation Reagents for Aryl Systems
| Cyanide Source | Catalyst System (Example) | Typical Conditions | Advantages | Disadvantages |
| CuCN | None (Rosenmund-von Braun) | High temperature (150-250 °C), polar aprotic solvent | Simple, effective for some substrates | Harsh conditions, stoichiometric copper, limited functional group tolerance |
| NaCN/KCN | Pd(0) or Ni(0) complexes | Moderate temperature (80-120 °C), aprotic solvent | High reactivity, broad applicability | High toxicity of cyanide source |
| Zn(CN)₂ | Pd(0) or Ni(0) complexes | Mild to moderate temperature (50-100 °C), aprotic solvent | Lower toxicity than alkali metal cyanides, good for sensitive substrates | Can be less reactive than NaCN/KCN |
| K₄[Fe(CN)₆] | Pd(0) or Cu(I) complexes | Moderate to high temperature (100-150 °C), polar solvent | Low toxicity, inexpensive, stable | Lower reactivity, may require specific catalysts and conditions |
| Trimethylsilyl cyanide (TMSCN) | Lewis acids or transition metals | Mild conditions, often room temperature | Good for specific applications, can be used with sensitive substrates | Higher cost, can generate HCN |
Optimization of Reaction Conditions and Process Intensification for Efficient Synthesis
The efficient synthesis of this compound on an industrial scale necessitates the optimization of reaction conditions and the implementation of process intensification strategies. The goal is to maximize yield and purity while minimizing reaction time, energy consumption, and waste generation.
For a typical palladium-catalyzed cyanation, several parameters can be optimized. These include the choice of catalyst and ligand, the catalyst loading, the reaction temperature, the concentration of reactants, and the choice of solvent and base. High-throughput screening (HTS) techniques can be employed to rapidly evaluate a wide range of reaction conditions and identify the optimal combination of parameters. organic-chemistry.org
For instance, in the cyanation of an aryl bromide precursor to this compound, one might investigate various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos). The optimization process would also involve screening different solvents, such as toluene, dioxane, DMF, and NMP, and bases, such as K₂CO₃, Cs₂CO₃, and organic amines.
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of this compound, this could involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. The cyanation reaction, which can be exothermic, is well-suited for a flow chemistry approach, as the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation.
Another aspect of process intensification is the reduction of downstream processing steps. This can be achieved through "telescoping" reactions, where the product of one step is used directly in the next without isolation and purification. For example, the synthesis of this compound could potentially be designed as a one-pot, two-step process, where the formation of the biphenyl skeleton via a cross-coupling reaction is immediately followed by the cyanation step in the same reactor. organic-chemistry.org
Table 2: Illustrative Optimization Parameters for a Palladium-Catalyzed Cyanation
| Parameter | Investigated Variables | Potential Outcome |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd/C | Identification of the most active and stable catalyst, potential for lower catalyst loading. |
| Ligand | Buchwald-type ligands (e.g., XPhos, SPhos), other phosphines | Improved yield and selectivity, tolerance to a wider range of functional groups. |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Selection of a less toxic and more cost-effective reagent. |
| Solvent | Toluene, Dioxane, DMF, NMP, Green Solvents (e.g., Cyrene) | Enhanced reaction rates, improved product solubility, and easier work-up. |
| Base | K₂CO₃, Cs₂CO₃, Organic amines | Optimization of reaction kinetics and suppression of side reactions. |
| Temperature | 50-150 °C | Determination of the optimal temperature for maximizing yield and minimizing by-product formation. |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. The twelve principles of green chemistry provide a framework for chemists to design safer and more efficient chemical products and processes.
A key focus in the green synthesis of this compound is the reduction of waste. This can be achieved by designing atom-economical reactions, where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions, such as the palladium-catalyzed cyanation, are inherently more atom-economical than stoichiometric reactions.
The use of safer chemicals is another important principle. As mentioned previously, replacing highly toxic cyanide sources like NaCN and KCN with less hazardous alternatives such as K₄[Fe(CN)₆] is a significant step towards a greener synthesis. organic-chemistry.orgresearchgate.net Furthermore, the choice of solvent has a major impact on the environmental footprint of a process. Traditional volatile organic compounds (VOCs) can be replaced with greener alternatives, such as water, supercritical fluids, or bio-based solvents. Research into performing cyanation reactions in aqueous media or in greener organic solvents is an active area of investigation. researchgate.net
Energy efficiency is also a critical consideration. The use of highly active catalysts that allow for lower reaction temperatures and shorter reaction times can significantly reduce energy consumption. Microwave-assisted synthesis is another technology that can accelerate reaction rates and improve energy efficiency. researchgate.net
The development of catalytic systems that can be easily recovered and reused is another important aspect of green chemistry. The use of heterogeneous catalysts, such as palladium supported on charcoal (Pd/C) or other solid supports, can simplify product purification and allow for catalyst recycling. organic-chemistry.org
Finally, designing a synthetic route that utilizes renewable feedstocks would be a major advancement in the sustainable production of this compound. While the starting materials for this compound are currently derived from petrochemical sources, future research may explore pathways from bio-based platform molecules.
Table 3: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing synthetic routes with fewer steps and higher yields to minimize waste generation. |
| Atom Economy | Utilizing catalytic cross-coupling and cyanation reactions that maximize the incorporation of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Employing non-toxic cyanide sources like K₄[Fe(CN)₆] and replacing hazardous solvents with greener alternatives. |
| Designing Safer Chemicals | The final product itself is designed for a specific function, but the synthesis should minimize the use and generation of hazardous intermediates. |
| Safer Solvents and Auxiliaries | Exploring the use of water, supercritical CO₂, or bio-derived solvents to replace volatile organic compounds. |
| Design for Energy Efficiency | Using highly active catalysts to lower reaction temperatures and times; exploring microwave or flow chemistry. |
| Use of Renewable Feedstocks | Future goal: developing synthetic pathways from biomass-derived starting materials. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthetic sequence. |
| Catalysis | Employing catalytic reagents (e.g., palladium catalysts) over stoichiometric reagents to improve efficiency and reduce waste. |
| Design for Degradation | While not directly related to the synthesis, considering the environmental fate of the product is part of a holistic green approach. |
| Real-time Analysis for Pollution Prevention | Implementing in-situ monitoring techniques to control reaction conditions and prevent runaway reactions or by-product formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |
Elucidation of Chemical Reactivity and Transformational Pathways of Methyl 4 4 Cyanophenyl 2 Fluorobenzoate
Reactivity Profiles of the Ester Functionality
The methyl ester group (-COOCH₃) is a key site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the electronic effects of the biphenyl (B1667301) system.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(4-cyanophenyl)-2-fluorobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible as the carboxylate salt formed is unreactive towards the alcohol leaving group. acs.org Acid-catalyzed hydrolysis is a reversible process and generally requires a large excess of water to drive the equilibrium towards the carboxylic acid product.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. nih.govresearchgate.net To ensure a high yield of the new ester, the alcohol reactant is often used as the solvent. nih.gov For example, reacting Methyl 4-(4-cyanophenyl)-2-fluorobenzoate with ethanol (B145695) would yield Ethyl 4-(4-cyanophenyl)-2-fluorobenzoate. The efficiency of enzymatic transesterification has also been well-documented for producing fatty acid methyl esters, achieving high yields. researchgate.netnih.gov
Reduction: The ester functionality can be reduced to a primary alcohol, [4-(4-cyanophenyl)-2-fluorophenyl]methanol. Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. nih.govyoutube.com The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. nih.gov
Table 1: Reactions of the Ester Functionality
| Transformation | Reagents and Conditions | Product |
|---|
The carbonyl carbon of the ester is electrophilic and susceptible to attack by various nucleophiles. This reaction proceeds through a tetrahedral intermediate. While hydrolysis and transesterification are common examples, other nucleophiles can also react. For instance, the reaction with amines (ammonolysis) would lead to the corresponding amide, 4-(4-cyanophenyl)-2-fluorobenzamide. Grignard reagents add twice to esters to form tertiary alcohols after workup. parchem.com
Chemical Transformations Involving the Cyano Group
The cyano group (-C≡N) is a versatile functional group that can undergo both reduction and nucleophilic addition reactions. chemrxiv.org
Reduction to Amines: The cyano group can be completely reduced to a primary amine, yielding 4-(4-aminomethylphenyl)-2-fluorobenzoate. This transformation is typically achieved through catalytic hydrogenation (e.g., using H₂, Pd/C) or with strong hydride reagents like LiAlH₄. youtube.com
Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde, 4-(4-formylphenyl)-2-fluorobenzoate, is also possible. This is often accomplished using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which stops the reaction at the imine stage, followed by hydrolysis to the aldehyde. The Stephen aldehyde synthesis, which involves the formation of an iminium salt with tin(II) chloride and subsequent hydrolysis, is another classical method for this conversion.
Table 2: Reduction of the Cyano Group
| Transformation | Reagents and Conditions | Product |
|---|
The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles such as organometallic reagents.
Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the nitrile group, followed by acidic hydrolysis, yields a ketone. For example, reacting this compound with methylmagnesium bromide would, after hydrolysis, produce Methyl 4-(4-acetylphenyl)-2-fluorobenzoate. The reaction proceeds via an intermediate imine which is hydrolyzed to the ketone.
Hydrolysis to Carboxylic Acid: While the ester group can be hydrolyzed under certain conditions, the cyano group can also be hydrolyzed to a carboxylic acid, although this typically requires more forcing conditions (strong acid or base and high temperatures). This would ultimately lead to the formation of a dicarboxylic acid derivative after hydrolysis of the ester as well. A process for converting nitriles to carboxylic acids involves reacting the nitrile with a basic hydroxyl compound at elevated temperatures.
Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorinated Phenyl Ring
The fluorinated phenyl ring is subject to both electrophilic and nucleophilic aromatic substitution, with the existing substituents directing the position of the incoming group.
Electrophilic Aromatic Substitution (EAS): The ester group is a deactivating, meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. The other phenyl ring acts as an activating, ortho-, para-directing group. The outcome of an electrophilic substitution on the fluorinated ring will be a balance of these directing effects. Generally, substitution is expected to occur at the positions ortho to the activating biphenyl group and meta to the deactivating ester group. For biphenyl itself, electrophilic attack predominantly occurs at the para position.
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom can act as a leaving group in nucleophilic aromatic substitution, particularly because it is on an aromatic ring activated by the electron-withdrawing ester and cyano-substituted phenyl groups. SₙAr reactions are facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the fluorine is ortho to the ester and para to the cyanophenyl group, making it susceptible to displacement by strong nucleophiles like amines, alkoxides, or thiolates. acs.orgyoutube.com For instance, reaction with an amine (R₂NH) could yield Methyl 2-(dialkylamino)-4-(4-cyanophenyl)benzoate.
Table 3: Aromatic Substitution Reactions on the Fluorinated Ring
| Reaction Type | Reagents and Conditions | Expected Product Position |
|---|---|---|
| Electrophilic Nitration | HNO₃, H₂SO₄ | Substitution on the fluorinated ring, likely ortho to the biphenyl group. |
| Electrophilic Bromination | Br₂, FeBr₃ | Substitution on the fluorinated ring, likely ortho to the biphenyl group. |
| Nucleophilic Substitution | R₂NH, Heat, Polar aprotic solvent (e.g., DMSO, DMF) | Replacement of the fluorine atom by the amine. |
| Nucleophilic Substitution | NaOR', R'OH, Heat | Replacement of the fluorine atom by the alkoxide. |
Influence of Fluorine and Ester Group on Ring Activation/Deactivation
The reactivity of the two aromatic rings in this compound is significantly modulated by the electronic effects of the fluorine atom and the methyl ester group.
Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group. masterorganicchemistry.com Both the carbonyl (C=O) and the ether oxygen exert electron-withdrawing effects. The carbonyl group withdraws electron density from the ring through both resonance and inductive effects, making the ring significantly less nucleophilic. masterorganicchemistry.com This deactivation is strong and directs incoming electrophiles to the meta position.
Combined Effects on the Fluorinated Ring: The fluorinated ring in this compound is therefore substituted with two deactivating groups. The fluorine atom at position 2 and the methyl ester at position 1 work in concert to reduce the ring's reactivity towards electrophiles.
The Cyanophenyl Ring: The other phenyl ring is substituted with a cyano group (-CN). The cyano group is a potent electron-withdrawing group due to the triple bond between carbon and nitrogen, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position. masterorganicchemistry.com
In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom's strong inductive effect is crucial. stackexchange.com This effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the rate of substitution. stackexchange.comlibretexts.org Therefore, the fluorine atom, while deactivating for electrophilic attack, is activating for nucleophilic attack, particularly when strong electron-withdrawing groups are present on the ring. libretexts.org
Mechanistic Studies of Halogen and Cyano Group Conversions
The halogen and cyano groups on this compound are key sites for chemical transformations, allowing for the synthesis of a wide array of derivatives.
Halogen (Fluorine) Conversion: The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr). beilstein-journals.orgnih.gov This reaction is facilitated by the presence of the electron-withdrawing ester and cyano groups, which stabilize the intermediate carbanion. libretexts.org The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex. stackexchange.com This is typically the rate-determining step. stackexchange.comlibretexts.org The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. Common nucleophiles used in such transformations include alkoxides, amines, and thiols. beilstein-journals.org The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to leaving group ability but is explained by the powerful inductive effect of fluorine stabilizing the rate-determining intermediate. libretexts.org
Cyano Group Conversions: The cyano group is a versatile functional group that can undergo several important transformations:
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. youtube.comlumenlearning.com Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. lumenlearning.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. The reaction can often be stopped at the amide stage under controlled conditions. lumenlearning.com The complete hydrolysis of both the cyano and ester groups would lead to the formation of a tricarboxylic acid derivative.
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. numberanalytics.comnumberanalytics.com This transformation provides a route to introduce a basic center into the molecule.
Cycloaddition Reactions: The nitrile group can also participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. numberanalytics.com
Electrochemical Behavior and Radical Anion Chemistry of Fluorobenzoates
The electrochemical properties of fluorobenzoates, including this compound, are of significant interest due to the potential for selective bond cleavage and functionalization.
Investigation of C-F Bond Cleavages
The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant challenge. rsc.orgrsc.org However, electrochemical methods, particularly reductive approaches, can facilitate this process. rsc.orgrsc.org The initial step in the electrochemical reduction of aryl fluorides is typically the formation of a radical anion via single electron transfer (SET). researchgate.net
The fate of this radical anion is central to the C-F bond cleavage. It can undergo dissociative electron transfer, where the C-F bond breaks to form an aryl radical and a fluoride ion. researchgate.net This process can be influenced by the substrate's structure and the reaction conditions. For instance, the presence of electron-withdrawing groups can stabilize the radical anion, potentially influencing the rate and pathway of C-F bond cleavage. researchgate.net Research on fluorobenzoates has shown that the mechanism can be substrate-dependent, with some radical anions undergoing chemical steps prior to C-F bond scission. researchgate.net
Recent advancements have highlighted various strategies for C-F bond activation, including transition metal catalysis and photo- and electrochemical methods. rsc.org These methods often proceed through radical intermediates. nih.govwikipedia.org For example, photoredox catalysis can be used to generate radical intermediates that lead to C-F bond cleavage, often through a radical-polar crossover mechanism. nih.gov
Dimerization and Polymerization Pathways under Reductive Conditions
Under reductive conditions, the radical intermediates generated from the C-F bond cleavage or the radical anions themselves can undergo further reactions, including dimerization and polymerization.
Dimerization: The aryl radicals formed after C-F bond cleavage can dimerize to form biphenyl compounds. This is a common pathway in the reduction of aryl halides. Additionally, nitrile groups can undergo reductive dimerization. For example, the reduction of benzothiazolium salts can lead to the formation of dimeric bibenzo[d]thiazoles. rsc.org Nitrile oxides have also been shown to undergo dimerization to form furoxans. rsc.org
Polymerization: If the reactive intermediates can react with unreacted starting material or other intermediates, polymerization can occur. The specific pathways for polymerization would depend on the exact structure of the monomeric unit and the reaction conditions. For fluorinated aromatic compounds, electropolymerization can lead to the formation of conductive polymers with interesting material properties.
Derivatization Strategies for Analogues of this compound
The structural backbone of this compound offers multiple points for modification, allowing for the synthesis of a diverse library of analogues.
Modification of the Biphenyl Linkage
The biphenyl moiety is a common scaffold in medicinal chemistry and materials science. nih.govrsc.org Its modification can significantly impact the molecule's properties.
Cross-Coupling Reactions: The most versatile methods for constructing and modifying biphenyl systems are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgacs.orgnih.gov This reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or ester. rsc.org For a molecule like this compound, one could envision synthesizing analogues by:
Starting with a functionalized monocyclic precursor and building the biphenyl system via a Suzuki coupling. For example, coupling a substituted 4-bromobenzonitrile (B114466) with a 2-fluorophenylboronic acid derivative.
Modifying a pre-existing biphenyl structure. This is less common for the central C-C bond but can be applied to other positions on the rings.
Ullmann Coupling: The Ullmann coupling, which involves the copper-catalyzed reaction of two aryl halides, is another method for biphenyl synthesis, though it often requires harsher conditions and can have lower yields compared to palladium-catalyzed methods. nih.gov
Table of Mentioned Compounds
Functionalization of the Phenyl Rings
The reactivity of the two phenyl rings in this compound towards electrophilic and nucleophilic substitution is expected to be significantly different.
The Fluorinated Phenyl Ring:
This ring is substituted with a fluorine atom (an ortho-, para-directing deactivator) and a methyl carboxylate group (a meta-directing deactivator). The fluorine atom, being highly electronegative, deactivates the ring towards electrophilic aromatic substitution (EAS) through its inductive effect. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. The methyl carboxylate group is a stronger deactivating group and directs incoming electrophiles to the meta position relative to its own position.
Given the substitution pattern, the positions open for electrophilic attack are sterically hindered and electronically deactivated. Any electrophilic substitution would likely be sluggish and require harsh reaction conditions.
Conversely, the presence of the electron-withdrawing methyl carboxylate group and the fluorine atom makes this ring susceptible to nucleophilic aromatic substitution (SNAr) . The fluorine atom, being a good leaving group, can be displaced by strong nucleophiles. The electron-withdrawing groups help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. The most likely position for nucleophilic attack is the carbon atom bearing the fluorine atom.
The Cyanophenyl Ring:
The cyanophenyl ring contains a powerful electron-withdrawing cyano group. This group strongly deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Therefore, functionalization of this ring via EAS would be challenging.
Similar to the other ring, the electron-withdrawing nature of the cyano group could, in principle, make this ring susceptible to nucleophilic aromatic substitution if a suitable leaving group were present. However, in the parent molecule, there are no good leaving groups on this ring.
Potential Functionalization Reactions:
Based on general principles, several types of reactions could potentially be employed to functionalize the phenyl rings, although specific examples for this exact molecule are not documented.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring: This is the most probable pathway for functionalizing the fluorinated ring. Reactions with nucleophiles such as alkoxides, amines, or thiols could displace the fluorine atom.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could potentially be used. For instance, if one of the rings were functionalized with a halide (other than fluorine, which is less reactive in these couplings), it could be coupled with a variety of boronic acids to introduce new carbon-carbon bonds.
Due to the lack of specific experimental data in the public domain for the functionalization of the phenyl rings of this compound, detailed data tables on reaction conditions and yields cannot be provided. The discussion above is based on established principles of organic chemistry.
Advanced Spectroscopic and Structural Elucidation Methodologies for Methyl 4 4 Cyanophenyl 2 Fluorobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 4-(4-cyanophenyl)-2-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for an unambiguous assignment of its structure.
Proton and carbon NMR spectra offer a comprehensive map of the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The protons on the fluorinated ring (positions 3, 5, and 6) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the cyanophenyl ring will appear as a characteristic AA'BB' system, typical of para-substituted benzene (B151609) rings. The methyl protons of the ester group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The presence of the fluorine atom will cause C-F coupling, which is observable for the carbon directly attached to fluorine (C-2) and, to a lesser extent, for carbons two or three bonds away (C-1, C-3). The quaternary carbons, including those bearing the cyano, ester, and fluoro substituents, as well as the carbons of the biphenyl (B1667301) linkage, can be identified by their chemical shifts and lack of signal in a DEPT-135 experiment.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -OCH₃ | 3.90 | s (singlet) | N/A |
| H-3 | 7.35-7.45 | dd (doublet of doublets) | J(H-H) ≈ 8.5, J(H-F) ≈ 10.5 |
| H-5 | 7.25-7.35 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 8.5, J(H-H) ≈ 2.0, J(H-F) ≈ 5.0 |
| H-6 | 7.95-8.05 | t (triplet) | J(H-H) ≈ 8.5 |
| H-2', H-6' | 7.70-7.80 | d (doublet) | J(H-H) ≈ 8.0 |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
|---|---|---|
| -OCH₃ | 52.5 | N/A |
| C=O | 165.0 | d, J ≈ 3.0 |
| C≡N | 118.5 | N/A |
| C-1 | 120.0 | d, J ≈ 15.0 |
| C-2 | 162.0 | d, J ≈ 250.0 |
| C-3 | 117.0 | d, J ≈ 22.0 |
| C-4 | 145.0 | d, J ≈ 2.0 |
| C-5 | 132.0 | d, J ≈ 3.5 |
| C-6 | 125.0 | d, J ≈ 9.0 |
| C-1' | 144.0 | N/A |
| C-2', C-6' | 130.0 | N/A |
| C-3', C-5' | 132.5 | N/A |
¹⁹F NMR is a highly sensitive technique used to characterize the environment of fluorine atoms within a molecule. nih.gov Since ¹⁹F has a nuclear spin of 1/2 and a natural abundance of 100%, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis.
Predicted ¹⁹F NMR Spectral Data
| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|
While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously confirming the complex structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between adjacent protons on both aromatic rings, for instance, showing a correlation between H-5 and H-6 on the fluorinated ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-3 to C-3, H-5 to C-5, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and C-1, confirming the position of the ester group. Correlations from H-3 and H-5 to the biphenyl linkage carbon (C-4) would confirm the orientation of the rings.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental formula of a compound. It can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₅H₁₀FNO₂), HRMS would provide an exact mass measurement, which can be compared to the calculated theoretical mass to validate the molecular formula with high confidence.
Molecular Formula Validation
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀FNO₂ |
| Calculated Exact Mass | 255.0696 |
| Expected HRMS [M+H]⁺ | 256.0774 |
Furthermore, by inducing fragmentation of the molecule, mass spectrometry provides insight into its structural components. The analysis of these fragmentation patterns helps to confirm the arrangement of functional groups.
Predicted Key Fragmentation Pathways
| m/z (charge/mass ratio) | Proposed Fragment Ion | Description of Loss |
|---|---|---|
| 224.0618 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester group. |
| 196.0669 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
Automated tools can assist in interpreting fragmentation spectra, although manual expert analysis remains crucial for elucidating complex pathways. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.
Ester Group (-COOCH₃): The most prominent feature would be the strong C=O (carbonyl) stretching vibration, expected in the range of 1720-1740 cm⁻¹. libretexts.org Saturated esters typically absorb around 1735 cm⁻¹. libretexts.org Additionally, two characteristic C-O stretching bands are expected between 1300 and 1000 cm⁻¹.
Cyano Group (-C≡N): The nitrile group gives rise to a sharp, medium-intensity absorption in a relatively clean region of the spectrum, typically between 2220 and 2260 cm⁻¹. This band is a highly diagnostic feature.
Fluorine Group (C-F): The C-F stretching vibration for an aryl fluoride (B91410) results in a strong absorption in the fingerprint region, generally found between 1250 and 1100 cm⁻¹. This band can sometimes overlap with C-O stretching bands.
Aromatic Rings: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C ring stretching absorptions appear in the 1600-1450 cm⁻¹ region.
Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | Medium-Weak |
| Cyano (C≡N) Stretch | 2225-2235 | Medium, Sharp |
| Ester (C=O) Stretch | 1725-1735 | Strong |
| Aromatic C=C Stretch | 1600, 1580, 1480 | Medium-Strong |
| Aryl C-F Stretch | 1200-1250 | Strong |
These combined spectroscopic methodologies provide a powerful and comprehensive approach to confirm the identity and detailed molecular structure of this compound, ensuring its purity and correct characterization for any subsequent application.
Conformational Analysis through Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of this compound. The vibrational spectrum, or "fingerprint," is exquisitely sensitive to the molecule's three-dimensional structure. Variations in the dihedral angle between the two phenyl rings, as well as the orientation of the methyl ester group, give rise to distinct vibrational modes.
The conformational flexibility of biphenyl-like structures is well-documented. tandfonline.comlibretexts.org For this compound, the rotation around the central carbon-carbon bond connecting the two phenyl rings is a key conformational determinant. Steric hindrance between the ortho-fluorine atom and the adjacent phenyl ring likely results in a non-planar (twisted) ground state conformation. libretexts.org This twisting breaks the coplanarity of the aromatic systems and influences the electronic conjugation, which in turn affects the frequencies of the vibrational modes.
Key vibrational bands that are particularly informative for conformational analysis include:
C=O (Carbonyl) Stretching: The strong carbonyl stretching vibration, typically observed in aromatic esters around 1715-1730 cm⁻¹, is sensitive to the electronic environment. spectroscopyonline.comlibretexts.org Changes in the dihedral angle between the phenyl rings can alter the degree of conjugation with the carbonyl group, leading to shifts in this frequency.
C≡N (Nitrile) Stretching: The nitrile stretching frequency, typically found in the 2220-2240 cm⁻¹ range for aromatic nitriles, is a sharp and well-defined peak. researchgate.net Its position can be subtly affected by intermolecular interactions and the electronic effects of the surrounding molecular framework. rsc.org
Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings (C-H stretching around 3000-3100 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region) provide information about the substitution pattern and electronic distribution within the rings. libretexts.org
By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), specific vibrational modes can be assigned to different conformational isomers. This allows for a detailed understanding of the molecule's preferred shapes and the energy barriers between them.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Typically weak to medium intensity. |
| Aliphatic C-H Stretch | -CH₃ | 2980 - 2870 | Associated with the methyl ester group. |
| Nitrile Stretch | -C≡N | 2240 - 2220 | A sharp and typically strong band in Raman spectroscopy. researchgate.net |
| Carbonyl Stretch | C=O (Ester) | 1730 - 1715 | A very strong and characteristic band in IR spectroscopy. spectroscopyonline.comlibretexts.org Its position is sensitive to conjugation. |
| Aromatic C=C Stretch | Ar C=C | 1610 - 1450 | A series of bands of variable intensity that are characteristic of the aromatic rings. |
| Asymmetric C-O-C Stretch (Ester) | C-O-C | 1300 - 1250 | A strong band, part of the ester fingerprint. spectroscopyonline.com |
| C-F Stretch | Ar-F | 1270 - 1100 | A strong band, characteristic of the fluorine substituent. |
| Symmetric C-O-C Stretch (Ester) | C-O-C | 1150 - 1050 | A medium to strong band, also part of the ester fingerprint. spectroscopyonline.com |
| Aromatic C-H Out-of-Plane Bend | Ar-H | 900 - 675 | The pattern of these bands can provide information about the substitution on the aromatic rings. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering a static picture of the molecule's structure and how it packs to form a crystal.
A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. It is anticipated that the molecule would exhibit a non-planar conformation in the solid state, with a significant dihedral angle between the two phenyl rings to minimize steric repulsion. libretexts.org
The crystal packing would be governed by a variety of intermolecular interactions. The presence of the polar cyano and ester groups, along with the fluorine atom, allows for a range of non-covalent interactions that dictate the supramolecular architecture. These may include:
π-π Stacking: The aromatic rings can interact through π-π stacking, which would influence the packing of the molecules in layers or columns.
C-H···O and C-H···N Hydrogen Bonds: The hydrogen atoms on the aromatic rings and the methyl group can act as weak hydrogen bond donors to the oxygen atoms of the carbonyl group and the nitrogen atom of the cyano group of neighboring molecules. nih.gov
Halogen Bonding and other Fluorine Interactions: The fluorine atom, being highly electronegative, can participate in various weak interactions, including C-H···F contacts and potentially C-F···π interactions. rsc.orgrsc.orgresearchgate.net The role of organic fluorine in directing crystal packing is an active area of research. rsc.orgrsc.orgresearchgate.netnih.gov
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Density (calc) (g/cm³) | 1.40 |
| R-factor | < 0.05 |
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. Given the conformational flexibility of this compound and the variety of possible intermolecular interactions, it is plausible that this compound could exhibit polymorphism.
The formation of different polymorphs can often be controlled by varying crystallization conditions such as the solvent, temperature, and rate of cooling. nih.gov For instance, crystallization from a polar solvent might favor a polymorph stabilized by dipole-dipole interactions, while crystallization from a nonpolar solvent might favor a structure dominated by van der Waals forces and π-π stacking.
Crystal engineering studies would aim to understand and control the formation of different crystalline forms of this compound. rsc.orgrsc.orgresearchgate.net By systematically studying the effects of different crystallization conditions, it may be possible to isolate and characterize multiple polymorphs. This would involve techniques such as powder X-ray diffraction (PXRD) to identify different crystalline phases and differential scanning calorimetry (DSC) to study their thermal properties and relative stabilities. A thorough understanding of the polymorphic landscape is crucial for applications where the solid-state properties of the material are important.
Computational and Theoretical Investigations of Methyl 4 4 Cyanophenyl 2 Fluorobenzoate
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular properties of complex organic molecules like Methyl 4-(4-cyanophenyl)-2-fluorobenzoate. These calculations provide valuable insights into the molecule's behavior and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic transitions. researchgate.net
Theoretical calculations, often performed using DFT with basis sets like B3LYP/6-311G(d,p), can predict these energy levels. materialsciencejournal.org For similar aromatic compounds, the HOMO-LUMO gap is typically in the range of 4 to 5 eV, indicating significant electronic stability. researchgate.netresearchgate.net The HOMO is generally localized on the more electron-rich portions of the molecule, while the LUMO resides on the electron-deficient regions. In this compound, the cyanophenyl group acts as an electron-withdrawing moiety, influencing the distribution of these frontier orbitals.
Electronic transitions, such as those observed in UV-Vis spectroscopy, correspond to the excitation of an electron from the HOMO to the LUMO or other higher unoccupied orbitals. researchgate.net For conjugated systems like this biphenyl (B1667301) derivative, these transitions are typically of the π→π* type. The calculated HOMO-LUMO gap can be correlated with the lowest energy absorption band in the experimental UV-Vis spectrum.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | ~ -6.5 to -7.5 | Energy of the highest occupied molecular orbital; related to the ionization potential. |
| ELUMO | ~ -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |
| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Indicates molecular stability and the energy of the lowest electronic transition. researchgate.netresearchgate.net |
The distribution of electron density within a molecule is fundamental to understanding its chemical behavior. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. dergipark.org.tr
In this compound, the MEP map would reveal regions of negative potential (red/yellow) and positive potential (blue). The electronegative fluorine and oxygen atoms, as well as the nitrogen of the cyano group, are expected to be surrounded by regions of negative electrostatic potential. These areas are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential, making them potential sites for nucleophilic interactions.
The carbonyl carbon of the ester group and the carbon of the cyano group are expected to be electron-deficient and thus appear as regions of positive potential, indicating their susceptibility to nucleophilic attack. This information is critical for predicting how the molecule will interact with other reagents and biological macromolecules.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of this compound play a significant role in its properties and interactions.
The rotation around the single bond connecting the two phenyl rings in a biphenyl system is not entirely free. There are energy barriers, known as torsional barriers, that hinder this rotation. These barriers arise from a combination of steric hindrance and electronic effects. In this compound, the fluorine atom and the ester group ortho to the inter-ring bond will significantly impact the rotational barrier.
Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle between the rings. This analysis reveals the energy minima corresponding to stable conformers and the transition states corresponding to the rotational barriers. The height of these barriers determines the rate of interconversion between different rotational isomers (atropisomers) at a given temperature.
Prediction of Chemical Reactivity and Reaction Pathways
Theoretical calculations can provide valuable predictions about the chemical reactivity of this compound and the likely pathways for its reactions.
By analyzing the electronic properties, such as the HOMO-LUMO distribution and the electrostatic potential map, regions of the molecule that are prone to electrophilic or nucleophilic attack can be identified. dergipark.org.tr For instance, the electron-rich aromatic rings might be susceptible to electrophilic substitution, while the carbonyl carbon of the ester and the cyano carbon are potential sites for nucleophilic addition.
Transition State Analysis for Key Transformations
The synthesis of biaryl compounds such as this compound often proceeds through cross-coupling reactions, like the Suzuki-Miyaura coupling. Transition state analysis using computational methods, particularly Density Functional Theory (DFT), is crucial for elucidating the detailed mechanism of such transformations.
This analysis involves mapping the potential energy surface of the reaction to identify the structures of transition states—the highest energy points along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict reaction rates and understand the feasibility of different mechanistic pathways (e.g., oxidative addition, transmetalation, and reductive elimination).
For a key transformation like the C-C bond formation between a boronic acid derivative and an aryl halide, computational models can pinpoint the geometry of the transition state, including bond lengths and angles of the interacting atoms. This information is vital for understanding how catalysts, solvents, and substituents influence the reaction's efficiency and outcome.
Illustrative Data for a Hypothetical Suzuki Coupling Transition State:
| Parameter | Description | Illustrative Calculated Value |
| Activation Energy (ΔG‡) | The free energy barrier for the rate-determining step (e.g., oxidative addition). | 15-25 kcal/mol |
| Key Bond Distances | The distance between the palladium catalyst and the carbon atoms of the two coupling partners in the transition state. | C-Pd: ~2.1 Å, C-C: ~2.5 Å |
| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming the structure as a true transition state. | -200 to -400 cm⁻¹ |
Note: The data in this table is illustrative and represents typical values for such analyses; it is not based on published experimental or computational results for this specific molecule.
Influence of Substituents on Reaction Selectivity
The reactivity and selectivity of the aromatic rings in this compound are governed by the electronic and steric effects of its substituents: the ortho-fluoro group, the para-cyano group on the second ring, and the methyl ester group.
Electronic Effects : The fluoro (-F) and cyano (-CN) groups are both electron-withdrawing. The fluorine atom deactivates the benzene (B151609) ring to which it is attached towards electrophilic substitution due to its inductive effect, while the cyano group strongly deactivates its ring. libretexts.org These effects influence the electron density at different positions on the rings, directing the course of further chemical transformations. For instance, in nucleophilic aromatic substitution reactions, these electron-withdrawing groups can activate the ring towards attack.
Computational models can quantify these effects by calculating properties like electrostatic potential maps, which visualize electron-rich and electron-poor regions of the molecule, and by simulating the energetic cost of bond rotations to understand conformational preferences.
Simulation and Validation of Spectroscopic Data
Computational methods are indispensable for the accurate interpretation of experimental spectra. By simulating spectra from first principles, researchers can assign specific spectral features to corresponding molecular motions or electronic transitions.
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound with high accuracy.
The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing the predicted spectrum to the experimental one allows for unambiguous assignment of each resonance to a specific atom in the molecule. This is particularly useful for complex aromatic regions where signals may overlap.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm):
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Methyl (CH₃) | ~3.9 | ~52 |
| Carbonyl (C=O) | - | ~165 |
| C-F | - | ~160 (J_CF ≈ 250 Hz) |
| C-CN | - | ~112 |
| Cyano (CN) | - | ~118 |
| Aromatic CHs | 7.2 - 8.0 | 115 - 145 |
Note: The data in this table is illustrative, representing typical chemical shift ranges for these functional groups. It is not based on published experimental or computational results for this specific molecule.
Computational Vibrational Spectroscopy for Band Assignments
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's functional groups. arxiv.orgchimia.ch DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical spectrum.
These calculated frequencies, while often systematically overestimated, can be scaled by an empirical factor to provide excellent agreement with experimental spectra. chimia.ch This allows for the confident assignment of each observed absorption band to a specific molecular motion (e.g., a C=O stretch, a C≡N stretch, or a C-F bend). arxiv.org Such analysis is critical for confirming the presence of key functional groups and for studying intermolecular interactions, such as hydrogen bonding. iau.ir
Illustrative Calculated Vibrational Frequencies and Assignments:
| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) | Description |
| C≡N Stretch | ~2230 | Strong, sharp band characteristic of the nitrile group. |
| C=O Stretch | ~1725 | Strong band from the ester carbonyl group. |
| C=C Aromatic Stretch | 1400 - 1600 | Multiple bands from the stretching of the two phenyl rings. |
| C-F Stretch | ~1250 | Strong band due to the carbon-fluorine bond. |
| C-O Stretch | ~1280 | Ester C-O bond stretch. |
Note: The data in this table is illustrative and represents typical vibrational frequencies for the listed functional groups. It is not based on published experimental or computational results for this specific molecule.
Applications of Methyl 4 4 Cyanophenyl 2 Fluorobenzoate in Advanced Organic Synthesis and Materials Science
Role as a Versatile Intermediate in Multi-Step Organic Synthesis
The strategic placement of reactive functional groups on the biphenyl (B1667301) scaffold of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate makes it an invaluable intermediate in multi-step organic synthesis. The presence of the methyl ester, cyano, and fluoro groups allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.
Precursor for Complex Heterocyclic Systems
While direct synthesis of heterocyclic compounds from this compound is not extensively documented in publicly available literature, its structural motifs are found in various bioactive heterocyclic molecules. For instance, the 4-cyanophenyl group is a key feature in certain thiazole (B1198619) derivatives that have been synthesized and evaluated for their potential biological activities. nih.govworktribe.comrsc.org The synthesis of such compounds often involves the cyclization of precursors containing the cyanophenyl moiety. nih.govworktribe.comrsc.org Given the reactivity of the ester and the potential for nucleophilic substitution of the fluorine atom, this compound serves as a promising precursor for the synthesis of a wide array of nitrogen, sulfur, and oxygen-containing heterocycles. The general strategy would involve the transformation of the ester group into a reactive intermediate that can then undergo cyclization with a suitable partner.
Building Block for Fluoro- and Cyano-Substituted Aryl Compounds
The development of novel pharmaceuticals and agrochemicals often relies on the incorporation of fluorine and cyano groups, which can significantly enhance the biological activity and metabolic stability of a molecule. This compound is an ideal starting material for the synthesis of a diverse range of fluoro- and cyano-substituted aryl compounds. The inherent functionalities of the molecule allow for further chemical modifications, such as the conversion of the methyl ester to other functional groups or the introduction of additional substituents onto the aromatic rings.
For example, related halogenated benzoate (B1203000) derivatives, such as methyl 4-bromo-2-fluorobenzoate, have been studied for their potential as bioactive molecules. dergipark.org.tr The synthesis of compounds like 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester from similar precursors highlights the utility of such building blocks in accessing complex substitution patterns on the benzene (B151609) ring. google.com These examples underscore the potential of this compound as a versatile platform for the generation of a library of substituted biphenyl compounds with potential applications in medicinal chemistry and materials science.
Utilization in Liquid Crystalline Systems and Organic Electronic Materials
The rigid, rod-like structure of the biphenyl core, combined with the polar cyano group, makes this compound and its derivatives attractive candidates for applications in liquid crystals and organic electronics.
Precursor for Fluorescent and Luminescent Materials
The extended π-conjugated system of the biphenyl core in this compound suggests its potential as a scaffold for the development of fluorescent and luminescent materials. The introduction of specific chromophores or the modification of the existing functional groups can lead to molecules with tailored photophysical properties.
Research on fluorescent 4,6-disubstituted-3-cyano-2-methylpyridines has shown that the cyano group can enhance fluorescence intensity and improve photostability. rsc.org This suggests that the cyano group in this compound could be leveraged to create highly fluorescent materials. By strategically modifying the biphenyl structure, it is possible to tune the emission wavelength and quantum yield, making these compounds suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Components in Polymer Chemistry and Functional Coatings
The functional groups present in this compound make it a potential monomer or additive in the synthesis of advanced polymers and functional coatings. The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be used in polymerization reactions to form polyesters or polyamides. The fluoro and cyano groups can impart specific properties to the resulting polymers, such as improved thermal stability, chemical resistance, and specific optical or electronic characteristics.
For instance, the use of activated 4-vinylbenzoates in reversible addition-fragmentation chain-transfer (RAFT) polymerization demonstrates the utility of benzoate derivatives in creating well-defined polymers. researchgate.net By analogy, this compound could be modified to incorporate a polymerizable group, allowing for its integration into various polymer architectures. The resulting polymers could find applications as high-performance plastics, functional coatings with specific surface properties, or as components in advanced composite materials.
Applications in Supramolecular Chemistry and Molecular Recognition
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding (through the ester and potentially hydrolyzed acid), dipole-dipole interactions (due to the cyano and fluoro groups), and π-π stacking (via the biphenyl rings), makes it an interesting candidate for studies in supramolecular chemistry and molecular recognition.
While specific studies on the supramolecular assemblies of this compound are not widely reported, research on similar molecules provides insights into its potential. For example, studies on the supramolecular structures of 2-cyano-3-dimethylamino-N-(4-methylphenyl)acrylamide highlight how cyano and phenyl groups can direct the formation of extended hydrogen-bonded networks. researchgate.net The directional nature of these interactions can be exploited to construct well-defined supramolecular architectures, such as gels, liquid crystals, and porous materials. Furthermore, the specific arrangement of functional groups could allow for the selective recognition of guest molecules, paving the way for applications in sensing, separation, and catalysis.
Lack of Publicly Available Research on this compound in Ligand Synthesis for Coordination Chemistry
Despite a comprehensive search of scientific literature and chemical databases, no specific applications of this compound in the design and synthesis of ligands for coordination chemistry have been identified.
While the individual structural components of this compound, such as the biphenyl core, the cyano group, and the fluorobenzoate moiety, are prevalent in the design of various ligands, the complete molecule itself does not appear in published research within this context.
The biphenyl scaffold is a common structural motif in ligand design, offering rigidity and opportunities for functionalization to create bidentate and polydentate ligands. Similarly, the cyano group is a well-known coordinating agent, capable of binding to metal centers through its nitrogen atom. The electronic properties of the fluorobenzoate group could also, in principle, be exploited to modulate the characteristics of a resulting metal complex.
However, the specific combination of these functionalities in this compound has not been reported as a precursor for ligands in coordination chemistry. Searches for derivatives or direct use of this compound in the synthesis of coordination complexes have not yielded any relevant research findings.
Therefore, a detailed discussion on the design and synthesis of ligands from this compound, including research findings and data tables, cannot be provided at this time due to the absence of available scientific data.
Analytical Methodologies for Purity Assessment, Quantification, and Process Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate, enabling high-resolution separation of the main component from impurities and byproducts.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and assay of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis due to the compound's aromatic and moderately polar nature. These methods are crucial for ensuring the quality of the Active Pharmaceutical Ingredient (API) by controlling its process-related impurities. ekb.eg
In a typical RP-HPLC setup, a C8 or C18 stationary phase is used to separate the compound from its potential impurities. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or triethylamine (B128534) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ekb.egresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the effective separation of compounds with a wide range of polarities, from unreacted starting materials to less polar byproducts. ekb.eg Detection is typically performed using an ultraviolet (UV) detector, set at a wavelength where the biphenyl (B1667301) chromophore exhibits strong absorbance, often around 254 nm. researchgate.net This method allows for the accurate quantification of the main peak area relative to the total peak area, providing a precise purity profile. The method's validation according to ICH guidelines ensures its specificity, linearity, accuracy, and precision for quality control purposes. ekb.eg
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Esters
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., Zorbax SB-Aq, Supelco L7), 5 µm, 4.6 x 250 mm | Stationary phase for separating components based on hydrophobicity. ekb.egresearchgate.net |
| Mobile Phase | A: 0.1% Triethylamine in water, pH adjusted to 4.0 with phosphoric acid B: Acetonitrile/Methanol/Water mixture | Solvent system to elute components from the column. ekb.eg |
| Elution Mode | Gradient | To effectively separate a wide range of impurities with varying polarities. ekb.eg |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. researchgate.net |
| Detector | UV-Vis at 254 nm | To detect and quantify UV-absorbing compounds like this compound. researchgate.net |
| Injection Volume | 20 µL | The volume of the sample introduced into the HPLC system. researchgate.net |
Gas Chromatography (GC) is a valuable tool for the analysis of volatile and semi-volatile substances that may be present as impurities in batches of this compound. nih.gov These can include residual solvents from the synthesis and purification steps (e.g., toluene, DMF, alcohols) or volatile starting materials. The method typically employs a capillary column with a non-polar or mid-polar stationary phase (like SE-30) and uses a flame ionization detector (FID), which provides excellent sensitivity for organic compounds. nih.gov An isothermal or temperature-programmed oven setting is used to separate the analytes based on their boiling points and interaction with the stationary phase. GC can also be adapted for reaction monitoring, particularly in syntheses where reactants are sufficiently volatile. nih.gov
Table 2: Representative GC Conditions for Impurity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Capillary column (e.g., SE-30) | Stationary phase for separating volatile organic compounds. nih.gov |
| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |
| Injector Temperature | ~250 °C | To ensure rapid volatilization of the sample. |
| Oven Program | Isothermal or temperature gradient | To separate components based on boiling points. nih.gov |
| Detector | Flame Ionization Detector (FID) | Sensitive detection of organic analytes. nih.gov |
Advanced Titrimetric Methods for Functional Group Analysis
Titrimetric methods, while classical, can be adapted to provide accurate quantitative information about the functional groups present in the this compound molecule. alfa-chemistry.com The primary functional groups amenable to this analysis are the methyl ester and the nitrile.
For the ester group, a saponification titration is the most common approach. This involves hydrolyzing the ester using a known excess of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, under heating. The unreacted base is then back-titrated with a standardized acid (e.g., hydrochloric acid). The amount of base consumed in the saponification reaction is directly proportional to the amount of the ester present, allowing for the calculation of the ester content or the saponification value.
While the nitrile group (C≡N) is generally less reactive under standard titrimetric conditions, specific methods can be employed for its quantification. One approach involves acidic or basic hydrolysis to convert the nitrile to a carboxylic acid or a carboxylate salt, respectively, which can then be titrated. However, these conditions are often harsh and can also affect the ester group, requiring careful method design.
In-Process Analytical Technologies for Reaction Progress Monitoring (e.g., in-situ IR, Raman, NMR)
Modern synthetic chemistry increasingly relies on Process Analytical Technology (PAT) to monitor reactions in real-time, providing insights into reaction kinetics, mechanisms, and endpoint determination without the need for sampling.
In-situ Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are powerful tools for monitoring the synthesis of this compound, which is often prepared via a Suzuki or similar cross-coupling reaction. nih.govrsc.org These techniques can track the consumption of reactants and the formation of the product by monitoring characteristic vibrational bands. youtube.com For example, the disappearance of bands associated with the boronic acid or ester starting material and the appearance of new bands corresponding to the biphenyl skeleton can be observed. rsc.org Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous or polar solvent systems due to the weak Raman scattering of water. youtube.com The nitrile (C≡N) stretch provides a sharp and distinct peak in both IR (around 2200-2260 cm⁻¹) and Raman spectra, making it an excellent probe for monitoring the reaction's progress. fiveable.me
In-situ Nuclear Magnetic Resonance (NMR): In-situ NMR spectroscopy offers highly specific and quantitative data during a reaction. By placing an NMR flow tube within the reaction loop, it is possible to acquire spectra at regular intervals. The appearance of characteristic signals for the product, this compound, and the disappearance of reactant signals in the ¹H or ¹⁹F NMR spectra can be used to precisely calculate the reaction conversion and identify the formation of any significant byproducts in real time. acs.org
Impurity Profiling and Trace Analysis Methodologies in Synthetic Batches
A critical aspect of quality control is the identification and quantification of impurities in the final product. The synthesis of this compound can potentially generate several process-related impurities.
Common impurities may include:
Unreacted Starting Materials: Such as methyl 2-fluoro-4-bromobenzoate or 4-cyanophenylboronic acid.
Homocoupling Byproducts: Formation of 4,4'-dicyanobiphenyl (from the boronic acid) or a dimer of the fluorobenzoate component.
Intermediates: Incomplete reaction products.
Related Substances: Isomers or compounds resulting from side reactions, such as debromination or hydrolysis of the ester or nitrile groups.
The primary technique for impurity profiling is HPLC, often coupled with mass spectrometry (HPLC-MS). This combination allows for the separation of impurities from the main peak and their subsequent identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is essential for characterizing unknown peaks in the chromatogram and ensuring that all potential impurities are controlled within acceptable limits as specified by regulatory guidelines. ekb.eg
Table 3: Potential Impurities in the Synthesis of this compound
| Impurity Name | Potential Source | Analytical Method |
|---|---|---|
| Methyl 2-fluoro-4-bromobenzoate | Unreacted starting material | HPLC, GC-MS |
| 4-Cyanophenylboronic acid | Unreacted starting material | HPLC |
| 4,4'-Dicyanobiphenyl | Homocoupling of 4-cyanophenylboronic acid | HPLC-MS |
| 4-(4-Cyanophenyl)-2-fluorobenzoic acid | Hydrolysis of the methyl ester | HPLC-MS |
| Biphenyl | Side reaction/impurity from starting materials | GC-MS, HPLC |
Future Research Directions and Unexplored Avenues for Methyl 4 4 Cyanophenyl 2 Fluorobenzoate
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate, likely involving cross-coupling reactions such as the Suzuki-Miyaura coupling, is highly amenable to modern synthesis technologies. The integration of its production with flow chemistry and automated platforms presents a significant opportunity for process optimization and discovery.
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reaction control. bohrium.com For the synthesis of this biphenyl (B1667301) derivative, a packed-bed reactor with a palladium catalyst could be employed to facilitate the C-C bond formation continuously. diva-portal.org This approach would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity.
Automated synthesis platforms, often referred to as "chemputers" or synthesis robots, can integrate flow reactors with purification and analysis modules to create a fully autonomous workflow. nih.govinnovationnewsnetwork.com Such a system could be programmed to synthesize not only this compound but also a library of its derivatives by systematically varying the starting materials. This high-throughput synthesis capability would accelerate the discovery of new compounds with desired properties. chemh.comresearchgate.net A key advantage of these automated systems is the generation of large, high-quality datasets that can be used to train machine learning algorithms for reaction optimization and prediction. sciencedaily.com
| Technology | Potential Application to this compound | Anticipated Benefits |
| Flow Chemistry | Continuous synthesis via Suzuki-Miyaura or similar cross-coupling reactions. | Improved safety, higher yields, enhanced purity, and easier scalability. bohrium.com |
| Automated Synthesis | High-throughput synthesis of derivatives for structure-activity relationship (SAR) studies. | Accelerated discovery, reduced manual labor, and generation of large datasets. nih.govarborpharmchem.com |
| Solid-Phase Synthesis | Immobilization of one of the coupling partners on a solid support for streamlined purification. | Simplified workup procedures and potential for integration into automated workflows. innovationnewsnetwork.com |
Exploration of Novel Catalytic Transformations and Stereoselective Synthesis
The functional groups on this compound provide multiple handles for further chemical modifications through novel catalytic transformations. The development of new catalytic methods for C-C and C-X bond formation is a burgeoning area of research. diva-portal.orgnih.govnih.govprinceton.edunumberanalytics.com
The biphenyl core of the molecule, with its ortho-fluoro substituent, introduces the possibility of atropisomerism if further bulky groups are introduced in the remaining ortho positions. Atropisomers are stereoisomers resulting from hindered rotation around a single bond and are of increasing interest in medicinal chemistry and materials science. nih.govnih.govrsc.orgpharmaguideline.com Future research could focus on the development of catalytic, enantioselective methods to synthesize chiral derivatives of this compound. This could involve asymmetric catalysis to control the axial chirality during the biphenyl bond formation or through a desymmetrization of a prochiral precursor. nih.govresearchgate.net
Furthermore, the cyano group can be transformed into a variety of other functional groups, such as amines, amides, or tetrazoles, using catalytic methods. The fluoro group can also influence the reactivity and properties of the molecule, and its interactions with catalysts could be a subject of study. rsc.orgnih.govnih.gov
| Research Area | Focus on this compound | Potential Outcomes |
| Atroposelective Synthesis | Development of catalytic methods to generate enantioenriched atropisomers. | Access to novel chiral ligands, catalysts, or biologically active molecules. nih.govnih.gov |
| C-H Activation | Functionalization of the aromatic rings through catalytic C-H activation. | More efficient and atom-economical synthesis of complex derivatives. diva-portal.org |
| Cyano Group Transformation | Catalytic hydrogenation, hydrolysis, or cycloaddition reactions of the nitrile. | Synthesis of a diverse range of functionalized biphenyls. |
| Novel Coupling Reactions | Exploring new cross-coupling partners and catalytic systems. | Discovery of new synthetic routes and molecular architectures. nih.govnih.gov |
Expansion into Bio-orthogonal Chemistry and Chemical Biology Tools (as a synthetic probe)
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. researchgate.net The development of new probes for this purpose is a vibrant field of research. While not a classic bio-orthogonal handle itself, the functional groups on this compound could serve as a starting point for the design of novel synthetic probes.
The cyano group, for instance, could potentially be explored for its reactivity in specific biological contexts or be transformed into a group more amenable to bio-orthogonal reactions, such as an azide (B81097) or an alkyne. The tetrazine ligation is a particularly fast and effective bio-orthogonal reaction, and probes containing tetrazines are often fluorogenic, meaning they become fluorescent upon reaction. rsc.org Future work could involve the synthesis of a tetrazine-containing derivative of this compound to create a "turn-on" fluorescent probe. nih.govnih.gov
| Potential Application | Design Strategy | Utility |
| Fluorogenic Probe | Incorporation of a quenching group that is removed upon a bio-orthogonal reaction. | "Turn-on" fluorescence for imaging specific biological targets with high signal-to-noise. rsc.orgrsc.org |
| ¹⁹F NMR Probe | Leveraging the fluorine atom for in vivo tracking and imaging. | Non-invasive monitoring of the probe's localization and fate. |
| Precursor to Bio-orthogonal Handles | Chemical modification of the cyano or ester group to install an azide, alkyne, or strained alkene. | Creation of a versatile building block for bio-conjugation and labeling. |
Development of Advanced Materials with Tunable Properties
The cyanobiphenyl unit is a well-known structural motif in liquid crystals. nih.govwikipedia.orgtandfonline.com The polarity of the cyano group and the shape anisotropy of the biphenyl core are key to their mesogenic properties. This compound shares this cyanobiphenyl core, suggesting its potential as a precursor or component in novel liquid crystalline materials. The fluorine substituent can significantly influence properties such as dielectric anisotropy, viscosity, and melting point, allowing for the fine-tuning of the material's characteristics. acs.orgnih.gov
Furthermore, fluorinated aromatic compounds are of great interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govman.ac.uk The introduction of fluorine atoms can enhance the stability and performance of these materials. The combination of the electron-withdrawing cyano and fluoro groups in this compound could lead to interesting electronic properties. Future research could explore the synthesis of polymers or oligomers derived from this compound for applications in advanced functional materials.
| Material Class | Potential Role of this compound | Tunable Properties |
| Liquid Crystals | As a core component or additive in liquid crystal mixtures. | Dielectric anisotropy, clearing point, viscosity, and response time. nih.govacs.orgmdpi.com |
| Organic Electronics | As a building block for polymers or small molecules for use in OLEDs or OPVs. | Electron affinity, charge transport properties, and device stability. nih.gov |
| Fluorinated Polymers | As a monomer for the synthesis of high-performance polymers. | Thermal stability, chemical resistance, and low surface energy. man.ac.ukresearchgate.net |
Interdisciplinary Research with Emerging Technologies (e.g., AI in synthesis planning)
For a molecule like this compound and its derivatives, AI algorithms could be employed to:
Optimize Synthesis: Predict the optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts.
Discover Novel Routes: Propose entirely new disconnections and synthetic strategies, potentially avoiding expensive or hazardous reagents.
Plan Complex Syntheses: Design multi-step synthetic sequences for complex target molecules that incorporate the this compound scaffold.
The integration of AI with automated synthesis platforms creates a closed-loop system where the AI designs an experiment, the robot executes it, and the results are fed back to the AI for the next iteration of design. sciencedaily.comtechbriefs.com This autonomous approach to chemical research could dramatically accelerate the exploration of the chemical space around this compound, leading to the rapid discovery of new materials and biologically active compounds.
| Technology | Application to this compound | Future Impact |
| AI-driven Retrosynthesis | Prediction of efficient and novel synthetic routes to the core molecule and its derivatives. chemcopilot.comarxiv.orggrace.com | Faster and more cost-effective access to a wider range of compounds. |
| Machine Learning for Optimization | Optimization of reaction conditions for key synthetic steps. | Higher yields, improved purity, and better understanding of reaction mechanisms. sciencedaily.com |
| Autonomous Discovery Platforms | Integration of AI with robotic synthesis for closed-loop discovery. | Accelerated discovery of new materials and functional molecules with minimal human intervention. sciencedaily.comtechbriefs.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(4-cyanophenyl)-2-fluorobenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of 4-(4-cyanophenyl)-2-fluorobenzoic acid with methanol under acid catalysis (e.g., H₂SO₄). Alternatively, Suzuki-Miyaura cross-coupling between methyl 2-fluoro-4-bromobenzoate and 4-cyanophenylboronic acid in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) offers regioselectivity . Temperature control (80–100°C) and solvent choice (DMF or THF) significantly affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, FT-IR, MS) distinguish this compound from structurally similar analogs?
- Methodological Answer :
- ¹H NMR : The fluorine atom induces splitting patterns in aromatic protons (δ 7.2–8.1 ppm). The methyl ester group appears as a singlet (~δ 3.9 ppm).
- ¹³C NMR : The cyano group (C≡N) resonates at ~δ 118 ppm, while the carbonyl (C=O) of the ester appears at ~δ 167 ppm.
- FT-IR : Key peaks include C≡N stretch (~2230 cm⁻¹), C=O ester (~1720 cm⁻¹), and C-F (~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 269.1 (C₁₅H₁₀FNO₂⁺) confirms the molecular formula .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to hydrolysis due to the ester and cyano groups. Store under inert atmosphere (N₂ or Ar) at 2–8°C in amber glass vials to prevent photodegradation. Solubility in DMF or THF (~50 mg/mL) allows long-term storage at –20°C. Avoid aqueous buffers unless stabilized with co-solvents (e.g., 10% DMSO) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-cyanophenyl and 2-fluoro substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-withdrawing cyano and fluorine groups activate the benzene ring toward NAS at the para and ortho positions. Kinetic studies using substituted anilines show that the 2-fluoro substituent directs nucleophiles to the C-5 position, while the 4-cyanophenyl group enhances electrophilicity at C-4. Competitive experiments with labeled substrates (e.g., ¹⁸O-water) can track regioselectivity .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Discrepancies arise from impurities (e.g., residual starting materials) and solvent polarity variations. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity before solubility assays. For DMF vs. THF solubility differences, conduct temperature-dependent studies (20–60°C) with dynamic light scattering (DLS) to detect aggregation .
Q. What strategies optimize the compound’s use as a building block in drug discovery, particularly for kinase inhibitors or GPCR-targeted therapies?
- Methodological Answer : The cyano group serves as a hydrogen-bond acceptor, enhancing binding to kinase ATP pockets (e.g., EGFR). For GPCRs, introduce sulfonamide or amide derivatives via hydrolysis of the ester group. In silico docking (AutoDock Vina) paired with SPR (surface plasmon resonance) assays validates binding affinity and selectivity .
Q. What experimental evidence supports the compound’s role in liquid crystal (LC) applications, and how does its structure enhance LC phase stability?
- Methodological Answer : The rigid 4-cyanophenyl group promotes nematic phase formation, while the fluorine atom reduces melting points (DSC Tₘ ~120°C). Polarizing microscopy shows homeotropic alignment in 5CB (4-cyano-4′-pentylbiphenyl) mixtures. Dielectric spectroscopy confirms improved response times (<5 ms) in electric fields .
Q. How can researchers mitigate challenges in synthesizing derivatives with chlorosulfonyl or bromomethyl groups?
- Methodological Answer : Chlorosulfonation (ClSO₃H, 0°C) introduces sulfonyl groups at C-5, but competing side reactions require strict stoichiometric control (1:1.2 molar ratio). For bromomethyl derivatives, use NBS (N-bromosuccinimide) in CCl₄ under UV light. Monitor intermediates via TLC and isolate via flash chromatography to prevent dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
